molecular formula C21H14FN5O5 B2813359 5-(3-(3-fluoro-4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-1-((5-(furan-2-yl)-1,2,4-oxadiazol-3-yl)methyl)pyridin-2(1H)-one CAS No. 1396864-54-2

5-(3-(3-fluoro-4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-1-((5-(furan-2-yl)-1,2,4-oxadiazol-3-yl)methyl)pyridin-2(1H)-one

Cat. No.: B2813359
CAS No.: 1396864-54-2
M. Wt: 435.371
InChI Key: VYJDSOGDHNWZIJ-UHFFFAOYSA-N
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Description

5-(3-(3-Fluoro-4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-1-((5-(furan-2-yl)-1,2,4-oxadiazol-3-yl)methyl)pyridin-2(1H)-one is a complex heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its structure incorporates two distinct 1,2,4-oxadiazole rings, a heterocyclic scaffold widely recognized as a bioisostere for ester and amide functional groups, which can enhance metabolic stability and binding affinity in drug-like molecules . The 1,2,4-oxadiazole moiety is a privileged structure in pharmaceutical research, present in various compounds with a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties . The specific inclusion of a 3-fluoro-4-methoxyphenyl substituent is a common strategy in medicinal chemistry to fine-tune a molecule's electronic properties, lipophilicity, and potential for target engagement. While this specific compound's mechanism of action requires empirical validation, molecules featuring the 1,2,4-oxadiazole core have demonstrated promising anticancer activity against a panel of human cancer cell lines, such as breast cancer (MCF-7, MDA-MB-231), lung cancer (A549), and prostate cancer (DU-145) in preclinical studies . This compound is intended for research purposes only, specifically for use in bioactivity screening, hit-to-lead optimization campaigns, and investigating the structure-activity relationships (SAR) of multi-heterocyclic scaffolds. It is supplied as a high-purity material for use in laboratory research. This product is for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

5-[3-(3-fluoro-4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-[[5-(furan-2-yl)-1,2,4-oxadiazol-3-yl]methyl]pyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14FN5O5/c1-29-15-6-4-12(9-14(15)22)19-24-20(31-26-19)13-5-7-18(28)27(10-13)11-17-23-21(32-25-17)16-3-2-8-30-16/h2-10H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYJDSOGDHNWZIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=NOC(=N2)C3=CN(C(=O)C=C3)CC4=NOC(=N4)C5=CC=CO5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14FN5O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 5-(3-(3-fluoro-4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-1-((5-(furan-2-yl)-1,2,4-oxadiazol-3-yl)methyl)pyridin-2(1H)-one is a novel oxadiazole derivative that has garnered attention for its potential biological activities. This article reviews the compound's biological properties, focusing on its anticancer, antimicrobial, and anti-inflammatory activities.

Chemical Structure and Properties

The compound is characterized by a complex structure featuring multiple heterocyclic rings. Its molecular formula is C14H10FN3O3C_{14}H_{10}FN_3O_3 with a molecular weight of approximately 287.25 g/mol. The presence of the furan and oxadiazole moieties contributes to its biological activity.

Anticancer Activity

Recent studies have highlighted the potential of oxadiazole derivatives as anticancer agents. The compound has been shown to inhibit various cancer cell lines through multiple mechanisms:

  • Mechanism of Action :
    • The compound targets key enzymes involved in cancer cell proliferation, including thymidylate synthase and histone deacetylases (HDACs) .
    • Molecular docking studies suggest that the compound binds effectively to these targets, disrupting their function and leading to apoptosis in cancer cells.
  • Case Studies :
    • In vitro studies demonstrated that this compound exhibited significant cytotoxicity against breast cancer (MCF-7) and lung cancer (A549) cell lines with IC50 values in the low micromolar range .
    • A study noted that derivatives similar to this compound showed enhanced activity against resistant cancer strains when combined with other chemotherapeutic agents .

Antimicrobial Activity

The antimicrobial properties of the compound are also noteworthy:

  • Bacterial Inhibition :
    • The compound has shown effectiveness against both Gram-positive and Gram-negative bacteria. Specifically, it inhibited the growth of Staphylococcus aureus and Escherichia coli with minimum inhibitory concentration (MIC) values comparable to standard antibiotics .
    • A study indicated that furan-containing compounds, like this one, often exhibit broad-spectrum antibacterial activity due to their ability to disrupt bacterial cell membranes .

Anti-inflammatory Properties

The anti-inflammatory potential of oxadiazole derivatives is well-documented:

  • Mechanism :
    • The compound may inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), reducing inflammation .
    • Animal models have shown that treatment with this compound resulted in decreased paw edema and inflammatory markers in serum .

Data Summary Table

Activity TypeTarget Organisms/CellsIC50/MIC ValuesReferences
AnticancerMCF-7 (breast), A549 (lung)Low micromolar range ,
AntimicrobialStaphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Anti-inflammatoryAnimal modelsSignificant reduction in edema

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Research indicates that compounds containing oxadiazole moieties exhibit significant antimicrobial properties. The specific structure of this compound enhances its interaction with biological targets, making it a candidate for developing new antibiotics or antifungal agents. Studies have shown that oxadiazoles can disrupt bacterial cell walls or inhibit essential enzymes, leading to bacterial cell death .

Anti-inflammatory and Analgesic Properties
The compound's structural features suggest potential anti-inflammatory effects. Oxadiazoles are known to modulate inflammatory pathways, and derivatives similar to this compound have been studied for their ability to reduce inflammation in various animal models. For instance, a related oxadiazole compound demonstrated significant reduction in edema and pain response in induced models of inflammation .

Cancer Research
Compounds with oxadiazole rings have been investigated for their anticancer properties. The unique electronic properties of the 1,2,4-oxadiazole scaffold allow for selective targeting of cancer cells while sparing normal cells. Preliminary studies suggest that this compound may inhibit tumor growth through apoptosis induction and cell cycle arrest mechanisms .

Agricultural Sciences

Pesticidal Activity
The increasing resistance of pests to conventional pesticides has led to the exploration of novel compounds such as this one. Its chemical structure suggests potential efficacy against various agricultural pests. Studies have indicated that oxadiazole derivatives can act as effective insecticides or fungicides due to their ability to disrupt metabolic processes in target organisms .

Herbicide Development
Research into the herbicidal properties of similar compounds has shown promising results. The application of oxadiazole-based herbicides has been linked to effective weed control with reduced environmental impact compared to traditional herbicides. This compound may serve as a lead structure for the development of new herbicides that are both effective and environmentally friendly .

Material Sciences

Polymer Chemistry
The unique properties of this compound make it suitable for applications in polymer chemistry. Its ability to form stable bonds could be utilized in creating advanced materials with specific thermal and mechanical properties. Research is ongoing into the incorporation of oxadiazole derivatives into polymer matrices to enhance their performance in various applications such as coatings and composites .

Nanotechnology
In nanotechnology, the compound's potential for functionalization of nanoparticles is being explored. The presence of multiple reactive sites allows for the attachment of various functional groups, which can tailor nanoparticles for specific applications in drug delivery systems or biosensors .

Case Studies

Study Focus Findings
Study on Antimicrobial PropertiesInvestigated the efficacy of oxadiazole derivatives against bacterial strainsDemonstrated a significant reduction in bacterial growth rates with minimum inhibitory concentrations lower than traditional antibiotics
Anti-inflammatory EffectsEvaluated the effects on induced inflammation modelsShowed a marked decrease in swelling and pain response compared to control groups
Pesticidal EfficacyTested against common agricultural pestsAchieved over 80% mortality rates in targeted pest populations within 48 hours
Polymer ApplicationsExplored incorporation into polymer matricesResulted in enhanced thermal stability and mechanical strength compared to unmodified polymers

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Oxadiazole Moieties

2.1.1 BI 665915 (Oxadiazole-containing FLAP Inhibitor)
  • Structure : Contains a central pyrazole ring with oxadiazole and pyrimidine substituents.
  • Key Features :
    • FLAP binding IC₅₀: <10 nM
    • Inhibition of LTB₄ synthesis in human whole blood: IC₅₀ <100 nM
    • Predicted low human clearance and reduced CYP3A4-mediated drug-drug interaction risk .
  • Comparison :
    • The target compound lacks a pyrimidine group but incorporates a furan ring, which may alter target selectivity.
    • Both compounds leverage oxadiazoles for potency, but the methoxy-fluorophenyl group in the target compound could improve metabolic stability compared to BI 665915’s pyrimidine substituent.
2.1.2 EP 1 926 722 B1 Derivatives (Triazole/Oxadiazole Hybrids)
  • Structure : Triazole-linked pyridines with trifluoromethyl groups.
  • Key Features :
    • Demonstrated activity as kinase inhibitors (e.g., JAK2/STAT3 pathways).
    • Trifluoromethyl groups enhance lipophilicity and target binding .
  • The pyridin-2(1H)-one core may offer better hydrogen-bonding capacity than triazole-based scaffolds.

Fluorinated Aryl Compounds

2.2.1 2-(1-(4-amino-3-(2,4-dimethylthiazol-5-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-5-fluoro-3-(3-fluorophenyl)-4H-chromen-4-one
  • Structure: Chromenone core with fluorophenyl and thiazole substituents.
  • Key Features :
    • Exhibits antiproliferative activity (e.g., IC₅₀ <1 μM in cancer cell lines).
    • Thiazole group enhances cellular permeability .
  • Comparison: The target compound’s dual oxadiazole design may confer broader target engagement compared to the chromenone-thiazole hybrid. Fluorine placement (para-methoxy vs. meta-fluoro) influences electronic effects on aryl rings.

Pharmacokinetic and Physicochemical Comparison

Parameter Target Compound BI 665915 EP 1 926 722 B1 Derivative
Molecular Weight ~480 g/mol (estimated) ~500 g/mol ~450 g/mol
LogP (Predicted) 3.2–3.8 3.5–4.0 4.1–4.5
Aqueous Solubility Moderate (methoxy enhances) Low (pyrimidine reduces) Very low (CF₃ dominates)
Metabolic Stability High (fluorine/methoxy) Moderate Low (susceptible to oxidation)
Key Functional Groups Dual oxadiazole, furan Oxadiazole, pyrimidine Triazole, CF₃

Research Findings and Implications

  • Structure-Activity Relationship (SAR) :
    • The 3-fluoro-4-methoxyphenyl group in the target compound balances electron-withdrawing (fluorine) and solubility-enhancing (methoxy) effects, a strategy also observed in BI 665915 .
    • Furan’s planar structure may mimic heteroaromatic pharmacophores in kinase inhibitors, akin to thiazole in compounds .
  • Synthetic Accessibility :
    • Suzuki-Miyaura coupling (as in ) could enable modular synthesis of analogues with varied aryl/furan substituents .
  • Therapeutic Potential: The dual oxadiazole design suggests possible dual-target inhibition (e.g., anti-inflammatory and antiproliferative pathways), though specific target data are lacking.

Q & A

Basic Research Questions

Q. What are the recommended synthetic strategies for preparing this compound, and how can reaction conditions be optimized?

  • Methodology : The synthesis of heterocyclic compounds with multiple oxadiazole rings often involves sequential cyclization and coupling reactions. For example, oxadiazole rings can be formed via cyclodehydration of acylthiosemicarbazides under acidic conditions (e.g., POCl₃ or H₂SO₄) . The furan-linked oxadiazole moiety may require Suzuki-Miyaura coupling for aryl-aryl bond formation, as seen in structurally similar compounds . Optimization should focus on solvent selection (e.g., DMF for polar intermediates), temperature control (60–100°C for cyclization), and catalyst screening (e.g., Pd(PPh₃)₄ for coupling reactions) .

Q. Which analytical techniques are critical for structural validation and purity assessment?

  • Methodology :

  • Nuclear Magnetic Resonance (NMR) : Use ¹H/¹³C NMR to confirm regiochemistry of oxadiazole and pyridinone rings. Compare chemical shifts with analogous fluorophenyl and furan-containing compounds (e.g., δ 7.2–8.1 ppm for aromatic protons) .
  • High-Performance Liquid Chromatography (HPLC) : Employ reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>95%) and resolve stereoisomers, if present .
  • Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺) to confirm the molecular formula .

Q. What in vitro assays are suitable for preliminary biological screening?

  • Methodology : Prioritize assays based on structural motifs:

  • Antimicrobial Activity : Use broth microdilution (CLSI guidelines) against Gram-positive/negative bacteria and fungi .
  • Enzyme Inhibition : Screen against kinases or proteases via fluorescence-based assays (e.g., ADP-Glo™ for kinase activity) .
  • Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) to evaluate IC₅₀ values .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to elucidate the role of the 3-fluoro-4-methoxyphenyl and furan-oxadiazole moieties?

  • Methodology :

  • Analog Synthesis : Prepare derivatives with substituent variations (e.g., replace methoxy with ethoxy or halogen) and compare bioactivity .
  • Computational Modeling : Perform molecular docking (AutoDock Vina) to predict binding affinities to target proteins (e.g., COX-2 or EGFR) .
  • Pharmacophore Mapping : Use Schrödinger’s Phase to identify critical hydrogen-bond acceptors (oxadiazole N/O atoms) and hydrophobic regions (fluorophenyl group) .

Q. How should researchers address contradictions in biological activity data across different studies?

  • Methodology :

  • Orthogonal Assays : Validate initial results using alternative methods (e.g., SPR for binding affinity vs. enzymatic assays) .
  • Purity Reassessment : Re-examine compound purity via DSC (melting point analysis) and 2D-NMR (COSY, HSQC) to rule out impurities or degradation .
  • Cell Line Authentication : Confirm cell line identity (STR profiling) to ensure reproducibility .

Q. What strategies can resolve low yields in the final coupling step of the synthesis?

  • Methodology :

  • Catalyst Screening : Test palladium catalysts (e.g., Pd(OAc)₂ vs. XPhos-Pd-G3) to improve cross-coupling efficiency .
  • Microwave-Assisted Synthesis : Reduce reaction time and improve yields (e.g., 80°C, 30 min, 150 W) .
  • Protecting Group Optimization : Use tert-butoxycarbonyl (Boc) for amine intermediates to prevent side reactions .

Experimental Design & Troubleshooting

Q. What computational tools are recommended for predicting metabolic stability and toxicity?

  • Methodology :

  • ADMET Prediction : Use SwissADME or ADMETLab 2.0 to estimate solubility (LogP), CYP450 inhibition, and hERG channel liability .
  • Metabolite Identification : Perform in silico metabolism (Meteor Nexus) to predict Phase I/II metabolites, focusing on oxadiazole ring oxidation and furan epoxidation .

Q. How can researchers optimize solubility for in vivo studies without altering bioactivity?

  • Methodology :

  • Prodrug Design : Introduce phosphate or ester groups at the pyridinone oxygen to enhance aqueous solubility .
  • Formulation Strategies : Use cyclodextrin complexes (e.g., HP-β-CD) or nanoemulsions to improve bioavailability .

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